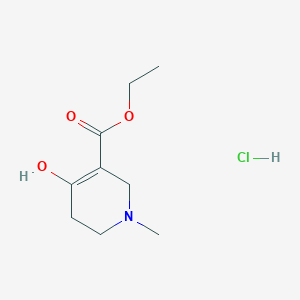
ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a chemical compound with the CAS Number: 474003-34-4 . It has a molecular weight of 221.68 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h7H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Mécanisme D'action
The exact mechanism of action of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is not fully understood, but it is believed to act on several different pathways within the body. This compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including its ability to act as an antioxidant and modulate neurotransmitter activity. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride in scientific research is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the central nervous system. However, there are also limitations to the use of this compound in lab experiments, including its relatively low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several potential future directions for research on ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research, such as the treatment of inflammatory conditions.
Méthodes De Synthèse
The synthesis of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride involves several steps, including the reaction of ethyl acetoacetate with methylamine, followed by the addition of cyclohexanone and subsequent cyclization to form the pyridine ring. The resulting compound is then hydrolyzed to yield this compound, which can be converted to its hydrochloride salt for use in research applications.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride has been studied extensively for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVZFOCVCVFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

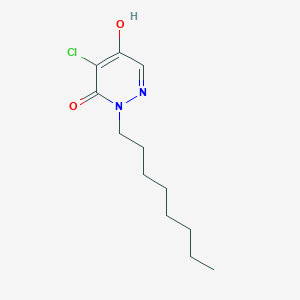


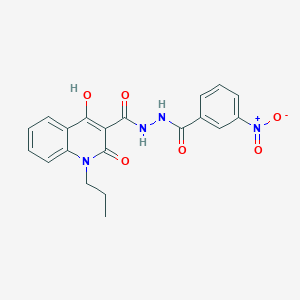



![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)



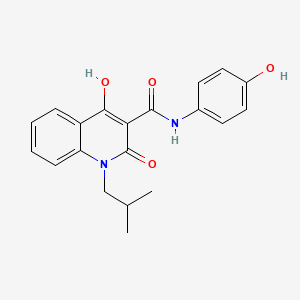
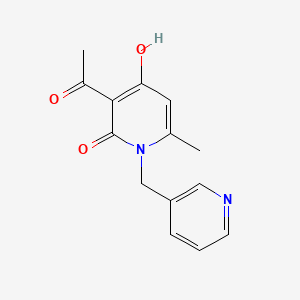
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)